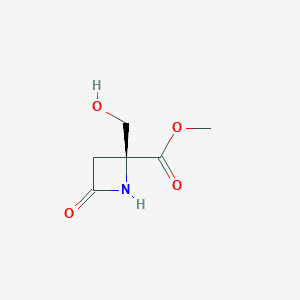
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is a chemical compound with a unique structure that includes an azetidine ring, a hydroxymethyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the hydroxymethyl and carboxylate ester groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring. Subsequent functionalization steps introduce the hydroxymethyl and carboxylate ester groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the azetidine ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group results in a hydroxyl group.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate ester groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The azetidine ring provides structural rigidity, which can enhance the binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other azetidine derivatives and compounds with hydroxymethyl and carboxylate ester groups. Examples include:
- Methyl 4-(hydroxymethyl)benzoate
- 5-hydroxymethyl furfural
Uniqueness
Methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate is unique due to the combination of its azetidine ring and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
174283-17-1 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
methyl (2S)-2-(hydroxymethyl)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO4/c1-11-5(10)6(3-8)2-4(9)7-6/h8H,2-3H2,1H3,(H,7,9)/t6-/m0/s1 |
Clave InChI |
QYTJBBSMODGNEH-LURJTMIESA-N |
SMILES |
COC(=O)C1(CC(=O)N1)CO |
SMILES isomérico |
COC(=O)[C@]1(CC(=O)N1)CO |
SMILES canónico |
COC(=O)C1(CC(=O)N1)CO |
Sinónimos |
2-Azetidinecarboxylicacid,2-(hydroxymethyl)-4-oxo-,methylester,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















